2-Fluoro-3-methoxybenzylamine hydrochloride
Description
2-Fluoro-3-methoxybenzylamine hydrochloride is a halogenated aromatic amine derivative characterized by a benzylamine backbone substituted with a fluorine atom at the 2-position and a methoxy group at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents. The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group contributes to hydrogen-bonding interactions and solubility modulation .
Properties
IUPAC Name |
(2-fluoro-3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-11-7-4-2-3-6(5-10)8(7)9;/h2-4H,5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDVTGCUENIUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Fluorination for Fluorine Incorporation
A method adapted from the synthesis of 2-methoxy-5-fluoropyridine (CN111777549A) involves diazotization of an aminobenzyl alcohol intermediate. For example, starting with 3-methoxy-2-aminobenzyl alcohol, treatment with nitrous acid (HNO₂) in hydrochloric acid generates a diazonium salt, which undergoes fluorination via the Schiemann reaction using fluoroboric acid (HBF₄). This replaces the amino group with fluorine, yielding 2-fluoro-3-methoxybenzyl alcohol.
Key Reaction Conditions:
Methoxy Group Installation via Alkylation
Methoxy groups are typically introduced through nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. However, in the context of benzylamine derivatives, methylation of a phenolic intermediate using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) is more practical. For instance, 2-fluoro-3-hydroxybenzyl alcohol can be methylated to yield 2-fluoro-3-methoxybenzyl alcohol, a precursor for subsequent steps.
Core Synthetic Routes to this compound
Sommelet–Hauser Reaction-Based Synthesis
Drawing from the preparation of 3-chloro-4-methoxybenzylamine (CN105712891A), the target compound can be synthesized via the following steps:
-
Chlorination of Benzyl Alcohol:
2-Fluoro-3-methoxybenzyl alcohol is treated with phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) at 35–45°C to form 2-fluoro-3-methoxybenzyl chloride. -
Quaternary Ammonium Salt Formation:
The benzyl chloride reacts with hexamethylenetetramine in ethanol under reflux (60–75°C) to form a quaternary ammonium salt. -
Acidic Hydrolysis:
The salt is hydrolyzed with concentrated hydrochloric acid at 50°C, followed by basification with potassium hydroxide (pH 13) and vacuum distillation to isolate this compound.
Reductive Amination of Substituted Benzaldehyde
An alternative route involves reductive amination of 2-fluoro-3-methoxybenzaldehyde. The aldehyde is condensed with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in methanol.
Industrial-Scale Optimization
Continuous Flow Chlorination
Modern facilities employ continuous flow reactors for the chlorination step, enhancing safety and efficiency. Using POCl₃ in a solvent-free system at 50°C, throughput can exceed 1 kg/h with >90% conversion.
Purification Techniques
-
Distillation: Vacuum distillation (1–5 mmHg) at 110–115°C isolates the final product with minimal impurities.
-
Crystallization: Recrystallization from ethanol/water mixtures improves purity to >99.5%.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Sommelet–Hauser | Benzyl alcohol | Chlorination, Amination | 74–82 | >99 | High |
| Reductive Amination | Benzaldehyde | Condensation, Reduction | 65–70 | 98–99 | Moderate |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methoxybenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Chemistry
2-Fluoro-3-methoxybenzylamine hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple chemical reactions, including:
- Oxidation : Can be oxidized to form imines or nitriles using reagents like potassium permanganate or hydrogen peroxide.
- Reduction : Can be reduced to form secondary or tertiary amines using lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Biological Research
The compound is studied for its potential biological activities, particularly in the following areas:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular signaling.
- Receptor Binding : It has potential as a ligand for receptors in the central nervous system (CNS), influencing neurotransmitter systems related to mood and cognition.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neuroprotective | Demonstrated protection against oxidative stress in neuronal cultures. |
| Anxiolytic | Reduced anxiety-like behavior in animal models (elevated plus maze test). |
| Anticancer | Induced apoptosis in human cancer cell lines, suggesting chemotherapeutic potential. |
Neuroprotective Effects
In a study involving neuronal cultures, this compound exhibited significant neuroprotective properties against oxidative stress. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anxiolytic Properties
An animal study indicated that administration of the compound resulted in reduced anxiety-like behavior. The results from the elevated plus maze test showed promise for therapeutic applications in anxiety disorders.
Anticancer Activity
Research conducted on human cancer cell lines revealed that the compound induced apoptosis. This finding indicates its potential as a chemotherapeutic agent, warranting further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 2-fluoro-3-methoxybenzylamine hydrochloride, differing primarily in substituent type, position, or functional groups:
Key Comparative Analysis
Electronic and Steric Effects
- Fluorine vs. Methoxy/Hydroxy : The fluorine atom in 2-fluoro-3-methoxybenzylamine HCl is more electronegative than methoxy or hydroxy groups, reducing electron density on the aromatic ring. This enhances resistance to oxidative degradation compared to 2-(4-hydroxy-3-methoxyphenyl)-ethylamine HCl .
- Bromine vs.
Physicochemical Properties
- Lipophilicity: The fluorine atom in the target compound increases logP compared to non-fluorinated analogs like 2-(3-methoxyphenyl)ethylamine, improving blood-brain barrier penetration .
- Solubility : The methoxy group in 2-fluoro-3-methoxybenzylamine HCl balances fluorine’s hydrophobicity, whereas hydroxy-substituted analogs (e.g., 2-(4-hydroxy-3-methoxyphenyl)-ethylamine HCl) exhibit higher aqueous solubility .
Biological Activity
2-Fluoro-3-methoxybenzylamine hydrochloride is a chemical compound with potential biological significance. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
- IUPAC Name : this compound
- CAS Number : 1143571-71-4
- Molecular Formula : C9H11ClFNO2
- Molecular Weight : 203.64 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is thought to modulate neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.
Key Mechanisms:
- Receptor Interaction : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release.
- Enzyme Modulation : It could act as an inhibitor or activator of enzymes involved in metabolic pathways, which may lead to alterations in cellular signaling.
Biological Activity Studies
Recent studies have investigated the biological effects of this compound across various models.
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : In a study involving neuronal cultures, this compound demonstrated significant neuroprotective properties against oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Anxiolytic Properties : An animal study indicated that administration of the compound resulted in reduced anxiety-like behavior, as measured by performance in the elevated plus maze test. This suggests that it may have therapeutic potential for anxiety disorders.
- Anticancer Activity : Research on human cancer cell lines revealed that the compound induced apoptosis, indicating its potential as a chemotherapeutic agent. Further studies are needed to elucidate the exact pathways involved.
Comparative Analysis
To understand the unique properties of this compound, it is valuable to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 2-Chloro-3-methoxybenzylamine | Moderate | Antidepressant effects observed |
| 2-Bromo-3-methoxybenzylamine | High | Potent anti-inflammatory properties |
| 2-Fluoro-4-methoxybenzylamine | Low | Limited CNS activity |
Q & A
Q. What are the recommended synthetic routes for 2-fluoro-3-methoxybenzylamine hydrochloride, and how are purity and yield optimized?
Methodological Answer: The synthesis typically involves the reaction of 2-fluoro-3-methoxybenzylamine with hydrochloric acid under controlled conditions (e.g., inert atmosphere, low temperature) to form the hydrochloride salt . Key steps include:
- Purification: Crystallization from ethanol or methanol to enhance purity (>97%) .
- Yield Optimization: Adjusting stoichiometric ratios (e.g., 1:1.2 amine:HCl) and reaction time (12–24 hrs) to minimize side products.
- Characterization: Confirm structure via -NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and LC-MS (expected [M+H] at m/z 175.63) .
Q. How does the substitution pattern (fluoro at C2, methoxy at C3) influence the compound’s solubility and stability?
Methodological Answer:
- Solubility: The polar hydrochloride salt enhances water solubility (~50 mg/mL at 25°C), while the methoxy group increases lipophilicity, making it soluble in polar organic solvents (e.g., DMSO, ethanol) .
- Stability: The electron-withdrawing fluoro group reduces susceptibility to oxidation. Store at 2–8°C in airtight, moisture-resistant containers to prevent hydrolysis .
Q. What analytical techniques are critical for verifying the identity and purity of this compound?
Methodological Answer:
- Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>97%) .
- Spectroscopy: -NMR to confirm fluorine presence (δ -110 to -120 ppm) and FT-IR for amine hydrochloride absorption (~2500 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer: Discrepancies in reactivity (e.g., nucleophilic substitution rates) may arise from varying reaction conditions. To address this:
- Controlled Replication: Standardize solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., Pd for cross-coupling) .
- Mechanistic Studies: Use kinetic isotope effects (KIE) or computational modeling (DFT) to elucidate electronic effects of the fluoro/methoxy groups .
- Cross-Validation: Compare results with structurally similar compounds (e.g., 4-fluoro-2-methoxy analogues) to isolate substituent effects .
Q. What strategies are effective in designing derivatives of this compound for biological activity screening?
Methodological Answer:
- Functionalization: Modify the amine group via reductive amination or acylation to create libraries of derivatives .
- Biological Assays: Screen for antimicrobial activity using MIC assays (e.g., against S. aureus) or kinase inhibition via ATP-binding domain competition assays .
- SAR Analysis: Correlate substituent position (e.g., meta vs. para methoxy) with activity using QSAR models .
Q. How can researchers develop a robust protocol for detecting degradation products under accelerated stability conditions?
Methodological Answer:
- Stress Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks .
- Degradation Analysis: Use LC-MS/MS to identify byproducts (e.g., demethylation products at m/z 161.58) .
- Validation: Establish forced degradation thresholds (e.g., <5% impurities after 1 month) per ICH guidelines .
Data Contradiction Analysis
3.1 Discrepancies in Reported Melting Points
Resolution Strategy:
- Source Comparison: Cross-reference peer-reviewed studies (e.g., PubChem ) with vendor data (e.g., Thermo Scientific ).
- Experimental Replication: Perform DSC analysis at 5°C/min under nitrogen to confirm melting point (reported range: 180–185°C) .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
